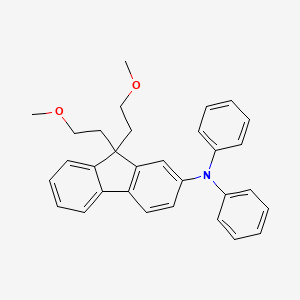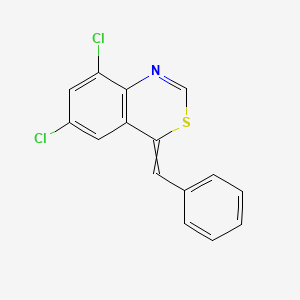![molecular formula C15H19N3S B12604470 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine CAS No. 914675-08-4](/img/structure/B12604470.png)
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is a complex organic compound that features a piperidine ring attached to a phenyl group, which is further substituted with a pyrazole ring containing a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters is crucial to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced pyrazole derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine has diverse applications in scientific research:
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Mecanismo De Acción
The mechanism of action of 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperazine hydrochloride: Similar structure but with a piperazine ring instead of piperidine.
1-(4-Methoxyphenyl)-3-[4-(Methylsulfanyl)phenyl]-1H-pyrazole-4-carbaldehyde: Similar pyrazole and phenyl substitution but with a methoxy group instead of piperidine.
Uniqueness: 1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its potential as a pharmacophore in medicinal chemistry .
Propiedades
Número CAS |
914675-08-4 |
|---|---|
Fórmula molecular |
C15H19N3S |
Peso molecular |
273.4 g/mol |
Nombre IUPAC |
1-[4-(3-methylsulfanyl-1H-pyrazol-5-yl)phenyl]piperidine |
InChI |
InChI=1S/C15H19N3S/c1-19-15-11-14(16-17-15)12-5-7-13(8-6-12)18-9-3-2-4-10-18/h5-8,11H,2-4,9-10H2,1H3,(H,16,17) |
Clave InChI |
JVJHDCZVCHNQAI-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NNC(=C1)C2=CC=C(C=C2)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B12604387.png)
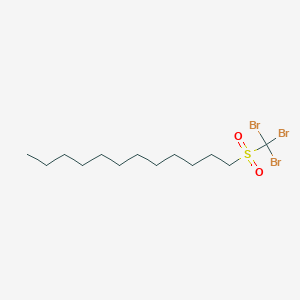
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)

![[(3-Dodecylthiene-2,5-diyl)di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12604424.png)
![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
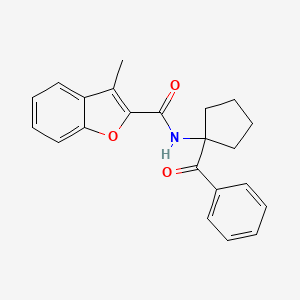
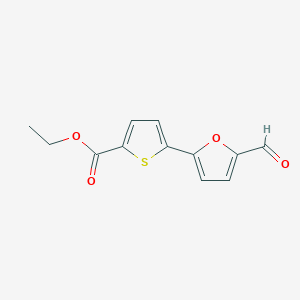
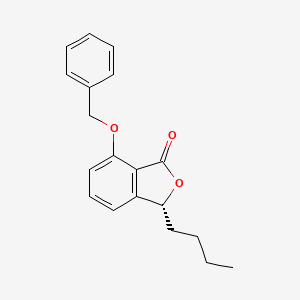


![3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12604466.png)
